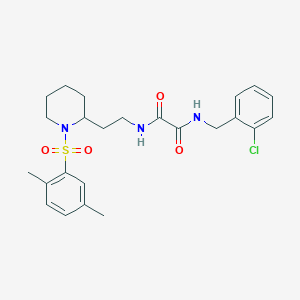

N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN3O4S/c1-17-10-11-18(2)22(15-17)33(31,32)28-14-6-5-8-20(28)12-13-26-23(29)24(30)27-16-19-7-3-4-9-21(19)25/h3-4,7,9-11,15,20H,5-6,8,12-14,16H2,1-2H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFXHXNCVOLXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: C22H26ClN3O4S, with a molecular weight of approximately 463.98 g/mol. Its structure includes a chlorobenzyl group, a piperidine moiety, and an oxalamide linkage, which are significant for its biological properties.

Synthesis Overview:

- Formation of the Piperidinyl Intermediate: Reaction of 2,5-dimethylphenylsulfonyl chloride with piperidine under basic conditions.

- Attachment of the Chlorobenzyl Group: The sulfonyl piperidine derivative is reacted with 2-chlorobenzyl chloride in the presence of a base.

- Formation of the Oxalamide Linkage: The final step involves reacting the chlorobenzyl-substituted piperidine with oxalyl chloride to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide exhibit significant antimicrobial activity. Studies have shown that derivatives containing sulfonamide groups possess antibacterial effects against various strains, including Salmonella typhi and Staphylococcus aureus .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with similar piperidine and sulfonamide functionalities have been investigated for their ability to inhibit cancer cell proliferation. For instance, research has highlighted that certain oxalamide derivatives can induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition and disruption of cellular pathways .

The biological activity of N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is believed to involve several mechanisms:

- Enzyme Inhibition: The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Interaction: The chlorobenzyl moiety can interact with cellular membranes, affecting their integrity and function.

- Binding to Biological Targets: The compound may bind to specific receptors or proteins, altering their activity and leading to therapeutic effects.

Case Studies

-

Antibacterial Screening:

A study evaluated a series of oxalamide derivatives for antibacterial activity. Compounds were tested against multiple bacterial strains, revealing that those containing the sulfonamide group exhibited moderate to strong inhibition against Bacillus subtilis and Escherichia coli. The IC50 values indicated significant potency in selected compounds . -

Enzyme Inhibition Studies:

Another investigation focused on the enzyme inhibitory effects of similar compounds on acetylcholinesterase (AChE). Results demonstrated that several derivatives showed strong AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a class of compounds optimized for umami taste modulation and metabolic stability. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Comparative Insights

The 2-chlorobenzyl group may enhance lipophilicity compared to methoxy/methylbenzyl derivatives . S336 and No. 1768 exhibit rapid hepatic metabolism but resist amide hydrolysis, a critical feature for avoiding toxic metabolite formation .

Regulatory and Toxicological Standing: The FAO/WHO classifies structurally related oxalamides (e.g., No. 1769/1770) with a NOEL of 100 mg/kg bw/day, far exceeding human exposure levels (0.0002 µg/kg/day). This supports their safety as flavoring agents . The target compound’s lack of regulatory approval data necessitates further studies to establish NOEL and metabolic pathways, particularly given its sulfonylpiperidine group, which may introduce novel pharmacokinetic challenges.

Research Findings and Gaps

- Metabolic Stability: Oxalamides like S336 and No. 1768 resist amide hydrolysis, a trait critical for avoiding reactive intermediates. The target compound’s sulfonylpiperidine group may influence esterase-mediated metabolism, warranting hepatocyte or microsomal assays .

- Toxicological Gaps: No data exist for the target compound’s chronic toxicity or carcinogenicity. The FAO/WHO’s approach for analogs (using read-across from S336) could be applied provisionally .

- Similar evaluations are needed for the target compound’s sulfonyl group, which may interact with cytochrome P450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.